1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one
Overview
Description
1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 5 positions and a hydroxyethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to yield the desired ketone .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: 1-(2,5-Dimethylphenyl)-2-oxoethanone.
Reduction: 1-(2,5-Dimethylphenyl)-2-hydroxyethanol.
Substitution: 1-(2,5-Dimethyl-3-nitrophenyl)-2-hydroxyethanone (nitration product).
Scientific Research Applications
1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form new chemical bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved vary depending on the specific derivative and application.
Comparison with Similar Compounds
- 1-(2,4-Dimethylphenyl)-2-hydroxyethanone
- 1-(3,5-Dimethylphenyl)-2-hydroxyethanone
- 1-(2,5-Dimethylphenyl)-2-oxoethanone
Comparison: 1-(2,5-dimethylphenyl)-2-hydroxyethan-1-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. Compared to its isomers, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-2-hydroxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKKOJJWLHKJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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